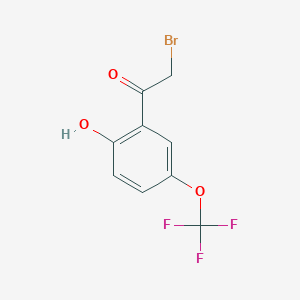

2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide

Description

2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide (C₉H₆BrF₃O₃) is a halogenated aromatic compound characterized by a phenacyl bromide backbone substituted with a hydroxyl (-OH) group at the 2-position and a trifluoromethoxy (-OCF₃) group at the 5-position of the benzene ring. The trifluoromethoxy group, a strong electron-withdrawing substituent, enhances the electrophilicity of the α-carbon adjacent to the bromide, making it reactive in nucleophilic substitution and alkylation reactions . This compound is primarily utilized in organic synthesis for constructing heterocyclic frameworks and as a derivatization agent in analytical chemistry .

Properties

IUPAC Name |

2-bromo-1-[2-hydroxy-5-(trifluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O3/c10-4-8(15)6-3-5(1-2-7(6)14)16-9(11,12)13/h1-3,14H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRGGOMOECRQTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C(=O)CBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide typically involves the bromination of 2-Hydroxy-5-(trifluoromethoxy)acetophenone. The reaction is carried out under controlled conditions to ensure the selective bromination at the phenacyl position. Industrial production methods may involve the use of bromine or N-bromosuccinimide (NBS) as brominating agents, with the reaction being conducted in an appropriate solvent such as dichloromethane or chloroform .

Chemical Reactions Analysis

2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-Hydroxy-5-(trifluoromethoxy)benzophenone.

Reduction Reactions: The carbonyl group in the phenacyl moiety can be reduced to form the corresponding alcohol.

Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) .

Scientific Research Applications

2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide is a chemical compound with the molecular formula and a molecular weight of 299.04 . While specific applications of this exact compound are not extensively detailed in the provided search results, the related chemical context allows for inferences regarding its potential uses, particularly in scientific research.

Potential Scientific Research Applications

Given that the search results highlight the use of phenacyl bromides in synthesizing bioactive thiazole derivatives, "2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide" may serve as a building block in similar syntheses . Thiazoles and their derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects .

Synthesis of Thiazole Derivatives: Phenacyl bromides are frequently used as starting materials in the synthesis of thiazoles . For instance, they react with thiocarbamides or related compounds to form thiazole rings. The presence of the trifluoromethoxy group () on the phenacyl bromide could introduce specific electronic or steric effects, potentially influencing the reactivity and properties of the resulting thiazole derivatives.

Antimicrobial Research: Thiazoles have demonstrated antimicrobial potential against various bacterial and fungal strains . The introduction of specific substituents like trifluoromethoxy groups can modulate the antimicrobial activity of thiazole derivatives. One study showed that a thiazole derivative demonstrated remarkable inhibitory activity against Candida zeylanoides . Therefore, 2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide might be used to synthesize novel thiazoles with enhanced antimicrobial properties.

Anticancer Research: Certain thiazole-based compounds have shown promising anticancer activity . For example, some thiazole conjugates have exhibited BRAF V600E inhibitory potential and antiproliferative activity against MCF-7 and WM266.4 cell lines . The compound could be employed in synthesizing new compounds with improved anticancer characteristics.

Enzyme Inhibition: Thiazole derivatives have been identified as inhibitors of various enzymes, such as MAO A . The compound 45i, bearing a 2,4-dimethoxy moiety at the phenyl ring, showed inhibitory activity against MAO A enzymes . Using "2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide" in similar syntheses might lead to the discovery of novel enzyme inhibitors.

Reaction Mechanism Studies: 2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide can also be used in reaction mechanism studies. For example, phenacyl bromide derivatives have been used to study radical reactions and the formation of singlet oxygen . The trifluoromethoxy group's presence might influence the reaction pathway, offering insights into the reaction mechanisms.

Other potential applications:

- Ligand Design: In coordination chemistry, the compound could serve as a ligand or a precursor to ligands for metal complexes, potentially influencing the complex's catalytic or material properties.

- Building Block in Organic Synthesis: More broadly, it can function as a building block in complex organic syntheses, where the trifluoromethoxy group can impart unique properties to the target molecules, such as enhanced lipophilicity or altered electronic characteristics.

- Proteomics Research: Useful as a biochemical for proteomics research .

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide involves its ability to act as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to react with nucleophiles, facilitating various substitution reactions. The trifluoromethoxy group enhances the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Effects : The trifluoromethoxy (-OCF₃) group in 2-hydroxy-5-(trifluoromethoxy)phenacyl bromide significantly increases electrophilicity compared to methoxy (-OCH₃) or hydroxy (-OH) substituents, accelerating nucleophilic substitution reactions .

- Steric and Electronic Modulation : Fluorine substituents (e.g., in 2-fluoro-4-hydroxy-5-methoxyphenacyl bromide) reduce electron density on the aromatic ring but may alter regioselectivity in coupling reactions compared to trifluoromethoxy derivatives .

Heterocyclization Reactions

- 2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide reacts with thiosemicarbazones to form thiazolidinone derivatives, a reaction driven by the bromide's electrophilicity and the hydroxyl group's ability to stabilize intermediates .

- In contrast, phenacyl bromide (unsubstituted) forms simpler thiazolo[3,2-a]pyrimidines under similar conditions, highlighting the role of substituents in directing reaction pathways .

Catalytic Performance

- Phenacyltriphenylphosphonium bromide derivatives (e.g., with trifluoromethoxy groups) exhibit superior catalytic activity in epoxy resin advancement compared to acetyl-substituted analogs, likely due to enhanced electron-withdrawing effects .

Research Findings and Data

Binding Affinity Studies

- Docking simulations reveal that trifluoromethoxy-substituted phenacyl derivatives exhibit stronger binding to SARS-CoV-2 MPro (main protease) than non-fluorinated analogs, with ΔG values ranging from -8.2 to -9.5 kcal/mol .

Physical Properties

Biological Activity

2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide is a chemical compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by the presence of a hydroxyl group and a trifluoromethoxy moiety, suggests potential interactions with various biological targets, making it a subject of interest for researchers.

- Chemical Formula : C9H6BrF3O3

- Molecular Weight : 303.04 g/mol

- CAS Number : 496052-53-0

The compound's structure can be represented as follows:

The biological activity of 2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide is primarily attributed to its ability to interact with specific enzymes and proteins within biological systems. The trifluoromethoxy group enhances the compound's lipophilicity, potentially improving its membrane permeability and binding affinity to target proteins. This interaction can lead to the inhibition of enzyme activities or modulation of receptor functions, which is crucial for its pharmacological effects .

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide exhibit significant antimicrobial properties. For instance, derivatives containing hydroxyl and electron-withdrawing groups have shown enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 25 µg/mL .

Case Studies

- Antibacterial Properties : A study evaluated various phenacyl derivatives, including those structurally related to 2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide. The results indicated that compounds with hydroxyl substitutions demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 12.5 µg/mL .

- Antifungal Activity : Another research highlighted the antifungal potential of related compounds against Candida albicans and Aspergillus fumigatus, showing promising results with MICs in the range of 6.25 to 25 μg/mL.

Structure-Activity Relationship (SAR)

The biological activity of 2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide can be influenced by various structural modifications:

| Substituent Type | Effect on Activity |

|---|---|

| Hydroxyl Group | Increases antibacterial potency |

| Trifluoromethoxy Group | Enhances lipophilicity and binding |

| Electron-Withdrawing Groups | Improves overall efficacy |

The presence of a hydroxyl group is particularly significant as it has been correlated with increased interaction with biological targets, enhancing the compound's overall efficacy.

Recent Studies

- Synthesis and Evaluation : Research focusing on the synthesis of phenacyl derivatives has shown that modifications at the aromatic ring can lead to variations in biological activity. Compounds bearing additional electron-withdrawing or donating groups exhibited different levels of antibacterial and antifungal activity .

- Computational Studies : In silico studies have predicted that the binding affinity of phenacyl derivatives, including 2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide, can be optimized through structural modifications that enhance hydrophobic interactions with target enzymes .

Q & A

Q. How can solubility challenges in polar aprotic solvents be addressed for reaction optimization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.